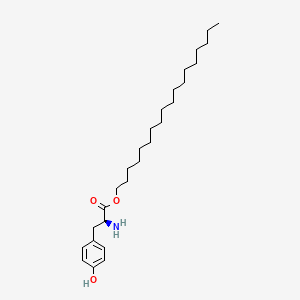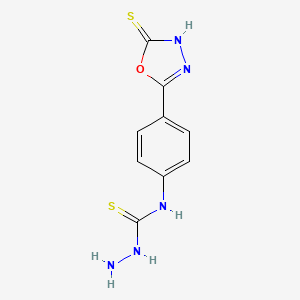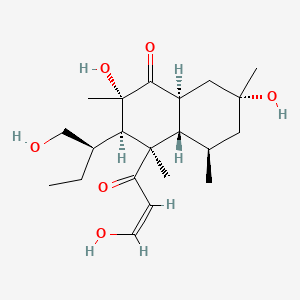
Surfen dihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The compound participates in molecular rearrangement processes, leading to the unexpected synthesis of new indole and imidazolinone derivatives. This reaction showcases its utility in the creation of novel compounds with potential biological and pharmaceutical applications.Molecular Structure Analysis
The molecular formula of BMQ-DHC is C21H22Cl2N6O . The InChI representation of the molecule isInChI=1S/C21H20N6O.2ClH/c1-11-7-17 (22)15-9-13 (3-5-19 (15)24-11)26-21 (28)27-14-4-6-20-16 (10-14)18 (23)8-12 (2)25-20;;/h3-10H,1-2H3, (H2,22,24) (H2,23,25) (H2,26,27,28);2*1H .
Applications De Recherche Scientifique
Antagoniste du sulfate d'héparine
Le Surfen dihydrochloride est un antagoniste du sulfate d'héparine . Le sulfate d'héparine est un polysaccharide linéaire présent à la surface des cellules et dans la matrice extracellulaire, jouant un rôle essentiel dans divers processus biologiques. En tant qu'antagoniste, le this compound peut se lier au sulfate d'héparine, ce qui pourrait moduler ces processus .
Inhibition de l'adhésion cellulaire
Le this compound a été montré pour inhiber l'adhésion cellulaire médiée par le sulfate d'héparine in vitro . Cela pourrait avoir des implications dans l'étude de l'adhésion cellulaire, de la migration et de l'invasion, qui sont cruciales dans de nombreux processus physiologiques et pathologiques, y compris l'embryogenèse, la réponse immunitaire, l'inflammation et la métastase tumorale .
Maintien de la pluripotence dans les cellules souches
Le this compound peut maintenir les cellules souches embryonnaires humaines (hESC) à un état pluripotent en inhibant de manière réversible les interactions glycane-facteur de croissance . Ceci est particulièrement important dans la recherche sur les cellules souches et la médecine régénérative, où le maintien de la pluripotence des cellules souches est crucial pour leur capacité à se différencier en divers types de cellules .
Interactions glycane-facteur de croissance
Le this compound peut inhiber de manière réversible les interactions glycane-facteur de croissance . Les glycanes, y compris le sulfate d'héparine, interagissent souvent avec les facteurs de croissance pour réguler divers processus biologiques. En inhibant ces interactions, le this compound pourrait potentiellement moduler ces processus .
Mécanisme D'action
Target of Action
Surfen dihydrochloride primarily targets heparan sulfate (HS) . Heparan sulfate is a linear polysaccharide found on cell surfaces and in the extracellular matrix, which plays a crucial role in cell-cell interactions and cellular processes .
Mode of Action
This compound acts as a HS antagonist . It binds to glycosaminoglycans , a type of molecule that interacts with proteins to regulate cell growth, proliferation, adhesion, and migration . By binding to these molecules, this compound can interfere with their normal function .
Biochemical Pathways
This compound affects the sulfation of heparin and inhibits degradation by heparin lyases . This can impact various biochemical pathways, including those involving FGF2 binding and signaling . FGF2, or fibroblast growth factor 2, is a protein that plays a key role in cell growth, differentiation, and angiogenesis .
Pharmacokinetics
Its ability to bind to glycosaminoglycans suggests it may have good bioavailability .
Result of Action
This compound’s action results in the inhibition of cell attachment and virus infection . By antagonizing heparan sulfate, it can prevent cells from adhering to each other or to the extracellular matrix . This can also block viruses from attaching to cells, thereby preventing infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules that bind to glycosaminoglycans could potentially compete with this compound, affecting its efficacy . Additionally, factors such as pH and temperature could potentially affect the stability of the compound .
Analyse Biochimique
Biochemical Properties
Surfen Dihydrochloride interacts with various biomolecules, primarily enzymes and proteins. It affects the sulfation of heparin and inhibits degradation by heparin lyases . It also inhibits FGF2 binding and signaling .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits cell attachment and virus infection . In murine models of Multiple Sclerosis, this compound reduced inflammation but inhibited remyelination .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to glycosaminoglycans and neutralizes the anticoagulant activity of both unfractionated and low molecular weight heparins .
Propriétés
Numéro CAS |
5424-37-3 |
|---|---|
Formule moléculaire |
C21H21ClN6O |
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
1,3-bis(4-amino-2-methylquinolin-6-yl)urea;hydrochloride |
InChI |
InChI=1S/C21H20N6O.ClH/c1-11-7-17(22)15-9-13(3-5-19(15)24-11)26-21(28)27-14-4-6-20-16(10-14)18(23)8-12(2)25-20;/h3-10H,1-2H3,(H2,22,24)(H2,23,25)(H2,26,27,28);1H |
Clé InChI |
WKWQKPOJSGLGLI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N.Cl.Cl |
SMILES canonique |
CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N.Cl |
Apparence |
Solid powder |
| 5424-37-3 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
3811-56-1 (Parent) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Surfen dihydrochloride; Aminoquinuride dihydrochloride; Aminokinuride dihydrochloride; NSC-12155; NSC 12155; NSC12155; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


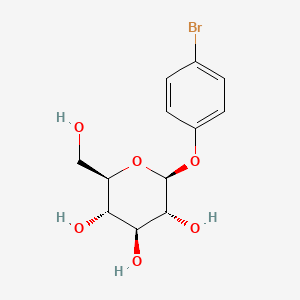
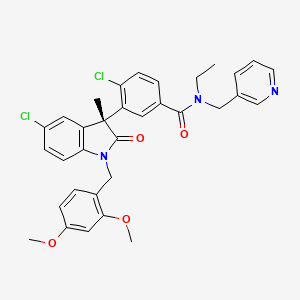
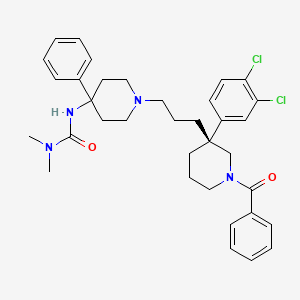
![2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B1681115.png)
![5-Heptenoic acid,7-[(1S,2R,3R,5S)-3-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-thiabicyclo[3.1.1]hept-2-yl]-,(5Z)-](/img/structure/B1681120.png)
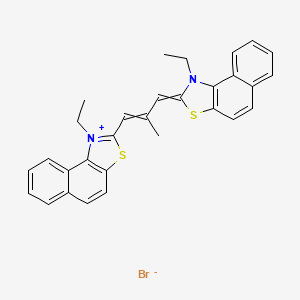
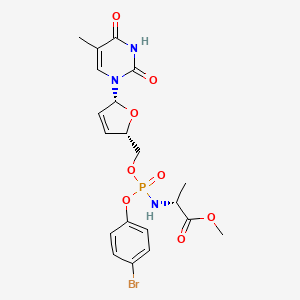
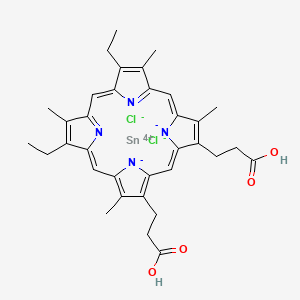
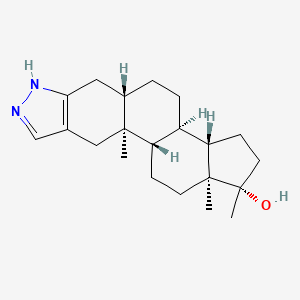
![(3E)-1-(4-hydroxyphenyl)-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one](/img/structure/B1681126.png)
